2-(4-Bromophenyl)oxazolo[4,5-C]pyridine
Overview
Description
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a solid at room temperature . It has a molecular weight of 275.1 .
Scientific Research Applications
Application 1: Antibacterial Agents
- Summary of the Application : 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine derivatives have been evaluated as potential antibacterial agents . The increasing resistance to antibiotics worldwide has stimulated the development of new bacterial inhibitors .
- Methods of Application or Experimental Procedures : The antimicrobial analyses of the synthesized compounds were based on minimum inhibitory concentration determination, against four strains of bacteria . The compounds were also docked against enterotoxin protein of S. aureus which belongs to Staphylococcal enterotoxin type A (SEA) .
- Results or Outcomes : The results showed that the synthesized compounds have elicited good activity profile against methicillin-resistant Staphylococcus aureus (S. aureus), the bacterium that is largely responsible for hospital-acquired infections . In vitro and in silico studies revealed that compounds 3d, 3g, and 3h have demonstrated significant antibacterial activity in comparison to the standard control drug ampicillin and streptomycin .
Application 2: Antimicrobial Activity Studies
- Summary of the Application : 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine derivatives have been investigated for their antimicrobial activities against various bacteria strains and related drug-resistant isolates .
- Methods of Application or Experimental Procedures : The antimicrobial activities of the synthesized compounds were investigated via the microdilution method . Molecular docking and molecular dynamics simulations of the compounds were performed using the DNA gyrase enzyme .
- Results or Outcomes : The compounds showed good to strong antimicrobial activities . In particular, P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) and P6 showed gentamicin-equivalent activity against P. aeruginosa, with a MIC of 16 μg mL −1, while P7 showed better activity than gentamicin, with a MIC of 8 μg mL −1 .
Application 3: Antimicrobial Activity Studies Against Drug-Resistant Isolates
- Summary of the Application : 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine derivatives have been investigated for their antimicrobial activities against various bacteria strains and related drug-resistant isolates .
- Methods of Application or Experimental Procedures : The antimicrobial activities of the synthesized compounds were investigated via the microdilution method . Molecular docking and molecular dynamics simulations of the compounds were performed using the DNA gyrase enzyme .
- Results or Outcomes : The compounds showed good to strong antimicrobial activities . In particular, P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) and P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) showed better activity against E. faecalis isolate and E. coli isolate than ampicillin with a MIC of 16 μg mL −1 . In addition, P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) and P6 showed gentamicin-equivalent activity against P. aeruginosa, with a MIC of 16 μg mL −1, while P7 showed better activity than gentamicin, with a MIC of 8 μg mL −1 .
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAGYMBRQDLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine |
Synthesis routes and methods
Procedure details
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